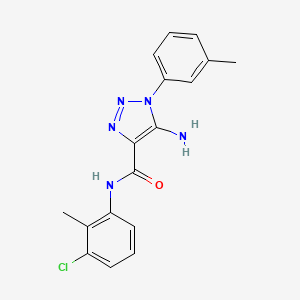

N-mesityl-3-nitrobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nitrobenzenesulfonamides are versatile compounds widely studied for their reactivity and potential applications in organic synthesis. They serve as intermediates in the synthesis of various secondary amines and have protective capabilities for amine groups. Studies on similar compounds provide insights into their synthesis, structural characteristics, and chemical behavior, contributing to our understanding of their chemical and physical properties.

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides typically involves the preparation from primary amines, undergoing smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. Such compounds can be deprotected via Meisenheimer complexes, giving secondary amines in high yields (Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).

Molecular Structure Analysis

The molecular conformation and vibrational analysis of nitrobenzenesulfonamides have been studied using experimental techniques and theoretical calculations, revealing effects of substituents on characteristic bands and providing insights into the optimized structure of these compounds (Karabacak, Emel Postalcilar, & M. Cinar, 2012).

Chemical Reactions and Properties

Nitrobenzenesulfonamides undergo various chemical reactions, serving as electrophilic nitrogen sources for the diamination of unsaturated ketones without metal catalysts. Such reactions illustrate the compounds' versatility in organic synthesis (Wei Pei, Han-Xun Wei, Dianjun Chen, A. Headley, & Guigen Li, 2003).

Physical Properties Analysis

The physical properties of nitrobenzenesulfonamides, such as their crystal structure, have been characterized to understand their stability and interactions at the molecular level, contributing to their applications in various chemical contexts (P. Murthy, V. Suneetha, S. Armaković, S. Armaković, P. A. Suchetan, L. Giri, & R. S. Rao, 2018).

Chemical Properties Analysis

The reactivity and chemical behavior of nitrobenzenesulfonamides have been explored through various studies, highlighting their use in the synthesis of secondary amines and their potential in creating diverse chemical structures. These studies shed light on the mechanisms underlying their reactions and the influence of substituents on their reactivity (Fukuyama, Mui Cheung, Chung-Kuang Jow, Y. Hidai, & T. Kan, 1997).

作用机制

Target of Action

N-mesityl-3-nitrobenzenesulfonamide, like other sulfonamides, primarily targets enzymes involved in the synthesis of folic acid . These enzymes are crucial for the survival and growth of certain bacteria, making them ideal targets for antibacterial drugs .

Mode of Action

Sulfonamides, including N-mesityl-3-nitrobenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the further production of DNA in the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by N-mesityl-3-nitrobenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, N-mesityl-3-nitrobenzenesulfonamide prevents the conversion of PABA to dihydropteroic acid . This disruption in the folic acid synthesis pathway leads to a decrease in the production of DNA, RNA, and proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine . The ADME properties of N-mesityl-3-nitrobenzenesulfonamide and their impact on its bioavailability would need further investigation.

Result of Action

The result of N-mesityl-3-nitrobenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for the production of DNA, RNA, and proteins, N-mesityl-3-nitrobenzenesulfonamide prevents bacteria from growing and proliferating .

Action Environment

The action of N-mesityl-3-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs or substances can influence the compound’s action through drug-drug interactions

未来方向

属性

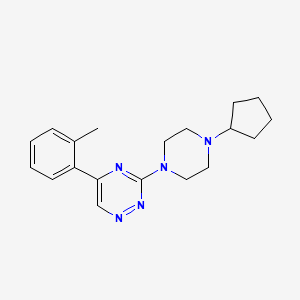

IUPAC Name |

3-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-10-7-11(2)15(12(3)8-10)16-22(20,21)14-6-4-5-13(9-14)17(18)19/h4-9,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWLUAKLAAIPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-biphenylyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5069330.png)

![3-allyl-5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069356.png)

![(4,6-diethyl-2,5-dioxotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)bis(methylene) diacetate](/img/structure/B5069358.png)

![2-[{5-[3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(ethyl)amino]ethanol](/img/structure/B5069363.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5069367.png)

![6-(2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5069372.png)

![1-[2-(2-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione](/img/structure/B5069373.png)

![3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5069392.png)

![2-benzyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5069393.png)

![isopropyl 3-{[({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5069418.png)